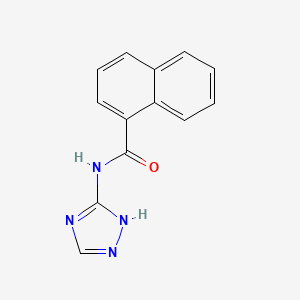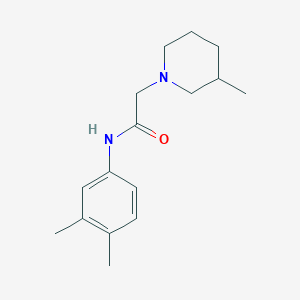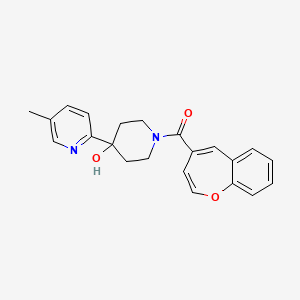
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes that play a crucial role in cell signaling pathways. LY294002 has been widely used in various fields of research, including cancer biology, neuroscience, and immunology.
Mechanism of Action
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one inhibits PI3Ks by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. This results in the inhibition of downstream signaling pathways such as the Akt/mTOR pathway, which plays a critical role in many cellular processes such as cell growth, survival, and metabolism. 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to be a selective inhibitor of class I PI3Ks, which are the most commonly studied isoforms of PI3Ks.
Biochemical and Physiological Effects:
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. In cancer research, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit tumor growth and metastasis by inducing cell cycle arrest and apoptosis. Additionally, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurobiology, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to play a role in synaptic plasticity and memory formation. In immunology, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the activation and function of immune cells, such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for use in lab experiments. It is a potent and selective inhibitor of PI3Ks, which allows for specific targeting of the enzyme in various biological processes. Additionally, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is stable and can be easily synthesized in large quantities. However, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one also has some limitations. It has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation. Additionally, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for research involving 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of more selective and potent inhibitors of PI3Ks that can overcome the limitations of 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. Additionally, there is a need for further investigation into the role of PI3Ks in various biological processes, such as aging and metabolism. Finally, there is potential for the use of 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one as a therapeutic agent in the treatment of cancer and other diseases.
Synthesis Methods
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a multi-step process involving several chemical reactions. The most commonly used method involves the condensation of 4-chlorophenol with 2,3,4,5-tetramethylpyridine to form 4-chloro-2,3,4,5-tetramethylphenol. This compound is then reacted with trifluoroacetic anhydride to produce 3-(4-chlorophenoxy)-2,2,2-trifluoroethyl acetate. Finally, the key intermediate 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is obtained by the reaction of 3-(4-chlorophenoxy)-2,2,2-trifluoroethyl acetate with 4-hydroxycoumarin in the presence of a base.
Scientific Research Applications
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been extensively used in scientific research as a tool to study the function of PI3Ks in various biological processes. It has been shown to inhibit the activation of PI3Ks and downstream signaling pathways, leading to a wide range of effects on cellular processes such as proliferation, survival, and migration. 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been used in cancer research to investigate the role of PI3Ks in tumor growth and metastasis, as well as in neurobiology to study the function of PI3Ks in neuronal signaling and plasticity. Additionally, 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been used in immunology to investigate the role of PI3Ks in immune cell function and inflammation.
properties
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O4/c1-8-12(22)7-6-11-13(23)15(16(17(19,20)21)25-14(8)11)24-10-4-2-9(18)3-5-10/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYYPXXWOOUEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-2H-pyran-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5374903.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5374911.png)

![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)

![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)

![3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide](/img/structure/B5374970.png)
![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)
methanone](/img/structure/B5375008.png)

![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)